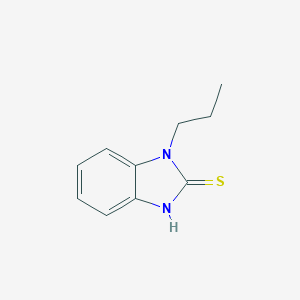

1-propyl-1H-benzimidazole-2-thiol

Description

Overview of Benzimidazole (B57391) Core in Medicinal Chemistry and Materials Science

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the fields of medicinal chemistry and materials science. ajptonline.comdoaj.org Its structural similarity to naturally occurring nucleotides allows it to readily interact with biological macromolecules, making it a privileged scaffold in drug discovery. ajptonline.com This versatile core is present in a wide array of pharmaceuticals with diverse therapeutic applications, including antiulcer agents like omeprazole, anthelmintics such as albendazole (B1665689), and anticancer drugs. nih.govimpactfactor.orgijarsct.co.in The broad pharmacological spectrum of benzimidazole derivatives encompasses antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and antihypertensive properties. researchgate.netiosrphr.org

Beyond its pharmaceutical importance, the benzimidazole framework is also integral to materials science. doaj.orgresearchgate.net Its derivatives are investigated for applications such as corrosion inhibitors, where the thiol group can form protective bonds with metal surfaces. smolecule.com Furthermore, the unique electronic and optical properties of benzimidazole-based compounds make them valuable as organic fluorophores and for the development of new materials with specific functionalities. smolecule.comacs.org The stability and reactivity of the benzimidazole ring system, coupled with the ease of introducing various substituents, allows for the fine-tuning of its chemical and physical properties for a multitude of applications. doaj.orgiosrphr.org

Specific Focus on 2-Thiol Benzimidazole Derivatives in Contemporary Research

Among the vast family of benzimidazole derivatives, those featuring a thiol (-SH) group at the 2-position, known as 2-mercaptobenzimidazoles or benzimidazole-2-thiones, have garnered significant attention in contemporary research. primescholars.comresearchgate.net The presence of the thioamide group (-N-C=S) in their structure imparts unique chemical reactivity and biological activity. ijmrhs.com These compounds can exist in a thione-thiol tautomeric equilibrium, which influences their interaction with biological targets. mdpi.com

In medicinal chemistry, 2-thiol benzimidazole derivatives are explored for a wide range of therapeutic applications. Research has highlighted their potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antioxidant agents. primescholars.comscispace.com The introduction of various substituents onto the benzimidazole ring or the thiol group allows for the modulation of their biological effects. For instance, N-acylhydrazone derivatives of 2-mercaptobenzimidazole (B194830) have been synthesized and evaluated for their free radical scavenging and α-glucosidase inhibition activities. nih.gov

In the realm of materials science, 2-thiol benzimidazoles are utilized as corrosion inhibitors for various metals. smolecule.com They are also investigated as components in the development of novel materials with specific optical and electrical properties. ontosight.ai The synthesis of various derivatives, such as through S-alkylation and N-alkylation reactions, allows for the creation of new molecules with tailored properties for diverse scientific and industrial applications. mdpi.comnih.gov

The specific compound, 1-propyl-1H-benzimidazole-2-thiol, is a member of this important class of molecules. Its chemical structure consists of a benzimidazole core with a propyl group attached to one of the nitrogen atoms and a thiol group at the 2-position.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione | sigmaaldrich.com |

| CAS Number | 67624-25-3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C10H12N2S | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 192.28 g/mol | sigmaaldrich.comcymitquimica.com |

| Physical Form | Solid | sigmaaldrich.comfluorochem.co.uk |

| Purity | ~95% | sigmaaldrich.comfluorochem.co.uk |

| InChI Key | XAFRACXOYNCLMP-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-propyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFRACXOYNCLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353845 | |

| Record name | 1-propyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67624-25-3 | |

| Record name | 1-propyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Propyl 1h Benzimidazole 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-propyl-1H-benzimidazole-2-thiol, offering precise information about the chemical environment of each proton and carbon atom. In solution, the compound exists predominantly in its thione tautomeric form, a fact that is substantiated by NMR data. mdpi.com

The ¹H-NMR spectrum of this compound provides characteristic signals that confirm the presence of the propyl group and the benzimidazole (B57391) core. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the region of δ 7.0–7.8 ppm. orientjchem.orgdiva-portal.org The protons of the propyl group exhibit distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and N-methylene (N-CH₂) groups. The methyl protons usually appear as a triplet, while the methylene protons adjacent to the nitrogen and the central methylene group present as multiplets. diva-portal.org The NH proton of the benzimidazole ring gives rise to a broad singlet, often observed at a downfield chemical shift, which is exchangeable with deuterium (B1214612) oxide (D₂O). mdpi.com

Table 1: Representative ¹H-NMR Spectral Data for this compound and Related Structures

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.0 - 7.8 | Multiplet | - |

| NH | ~12.2 | Broad Singlet | - |

| N-CH₂ | ~4.2 | Triplet | ~7.0 |

| CH₂ | ~1.8 | Sextet | ~7.0 |

| CH₃ | ~1.0 | Triplet | ~7.0 |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of this compound. The most downfield signal corresponds to the thione carbon (C=S), typically appearing around δ 165–170 ppm, which is a key indicator of the predominant tautomeric form. The aromatic carbons of the benzimidazole ring resonate in the range of δ 110–143 ppm. rsc.org The carbons of the propyl group are found in the upfield region of the spectrum, with the N-CH₂ carbon appearing around δ 45 ppm, and the other two propyl carbons at even higher fields. diva-portal.org

Table 2: Indicative ¹³C-NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=S | 165 - 170 |

| Aromatic C | 110 - 143 |

| N-CH₂ | ~45 |

| CH₂ | ~21 |

| CH₃ | ~14 |

Note: Chemical shifts are approximate and can be influenced by the solvent and measurement conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals. nih.govyoutube.com An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the precise assignment of each CH, CH₂, and CH₃ group. nih.gov This is particularly useful for resolving any ambiguities in the one-dimensional spectra and confirming the connectivity within the propyl chain and its attachment to the nitrogen atom of the benzimidazole ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule. A significant band in the region of 3100-3400 cm⁻¹ is attributed to the N-H stretching vibration of the imidazole (B134444) ring. orientjchem.orgorientjchem.org The C-H stretching vibrations of the aromatic ring and the aliphatic propyl group are observed around 2800-3100 cm⁻¹. orientjchem.org The presence of the thione group (C=S) is indicated by a stretching vibration typically found in the range of 1200-1300 cm⁻¹. mdpi.com

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| C=S | Stretch | 1200 - 1300 |

| C=N | Stretch | 1600 - 1650 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, further confirming its structure. mdpi.comresearchgate.net In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak corresponds to the molecular weight of the compound. researchgate.net The fragmentation pattern provides valuable information about the structural components of the molecule, with common fragmentation pathways involving the loss of the propyl group or cleavage of the benzimidazole ring. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Crystal System and Space Group Analysis

The crystal structure of (E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene, a compound featuring the 1-propyl-benzimidazole framework, has been determined by single-crystal X-ray diffraction. The analysis revealed that this compound crystallizes in the monoclinic system. nih.gov The specific space group was not explicitly stated in the provided abstract but related benzimidazole derivatives frequently crystallize in common monoclinic space groups such as P2₁/c. sigmaaldrich.com

The crystallographic parameters for this related derivative provide a quantitative description of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Interactive Data Table: Crystal Data for (E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 12.7822 (15) Å |

| b | 10.4802 (12) Å |

| c | 16.5944 (19) Å |

| β | 100.284 (2)° |

| Volume (V) | 2187.3 (4) ų |

| Z | 4 |

| Temperature | 100 K |

| Radiation | Mo Kα |

This table presents the unit cell dimensions and other crystal data for a closely related derivative containing the 1-propyl-benzimidazole moiety. The values for 'a', 'b', and 'c' represent the lengths of the unit cell edges, while 'β' is the angle between the 'a' and 'c' axes. 'Z' indicates the number of molecules in the unit cell.

Molecular Conformation and Planarity of Benzimidazole Ring

The benzimidazole ring system itself is inherently aromatic and thus tends towards planarity. In the crystal structure of (E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene, the two benzimidazole fragments are described as essentially planar, with very small root-mean-square deviations of 0.0053 Å and 0.0242 Å. nih.gov This high degree of planarity is a characteristic feature of the fused bicyclic aromatic system.

Similarly, a study of Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate also confirms that the benzimidazole ring is essentially planar, with a maximum deviation from the mean plane of only 0.012 Å. researchgate.net

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules pack in a crystal is dictated by a network of intermolecular interactions. For benzimidazole derivatives, these typically include hydrogen bonds and π-π stacking interactions. nist.govchemsrc.com

In its thione tautomeric form, this compound possesses both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen and sulfur atoms), making it capable of forming hydrogen-bonded networks. nih.gov The aromatic benzimidazole ring also provides the basis for π-π stacking, an attractive non-covalent interaction between aromatic rings that is crucial for the stability of many crystal structures. nist.gov

However, the analysis of (E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene reveals a notable absence of these typical interactions. The study explicitly states that both π-π stacking and conventional C-H···π interactions are not present in the crystal structure, and neither are intermolecular hydrogen bonds. nih.gov In this specific case, the crystal packing seems to be dominated by other forces, with the structure described as layers of molecules where the protruding ethyl fragments of the n-propyl groups act as spacers. nih.gov This highlights how substitutions on the benzimidazole core can significantly alter the expected intermolecular interaction patterns and, consequently, the crystal packing.

Tautomerism and Isomerism in Benzimidazole 2 Thiol Systems

Prototropic Tautomerism within the Benzimidazole (B57391) Ring System

In N-unsubstituted benzimidazoles, a second type of tautomerism, known as annular or prototropic tautomerism, occurs. This involves the migration of a proton between the N1 and N3 atoms of the imidazole (B134444) ring. beilstein-journals.orgnih.gov This rapid proton exchange makes the two nitrogen atoms and the corresponding pairs of benzene (B151609) ring carbons (C4/C7 and C5/C6) chemically and magnetically equivalent on the NMR timescale, leading to simplified spectra. nih.govbeilstein-journals.orgnih.gov

However, in 1-propyl-1H-benzimidazole-2-thiol , this prototropic tautomerism is blocked . The presence of the propyl group covalently bonded to the N1 nitrogen atom prevents the proton transfer to the N3 position. Therefore, the molecule is locked, and the C4/C7 and C5/C6 pairs of carbons are not equivalent, which would result in a more complex ¹³C-NMR spectrum in the aromatic region compared to the unsubstituted parent compound. beilstein-journals.orgnih.gov

Isomeric Considerations in Substituted 1H-Benzimidazoles

The nomenclature "this compound" unambiguously defines the connectivity of the atoms. The "1-propyl" specifies that the propyl group is attached to one of the nitrogen atoms of the imidazole ring, which is designated as position 1. The "-2-thiol" indicates the presence of the sulfur group at the carbon atom between the two nitrogens.

When considering substitutions on the benzene portion of the benzimidazole core, significant isomeric complexity can arise, particularly in N-unsubstituted systems. For example, a substituent at the 5-position (e.g., 5-nitro-1H-benzimidazole) is in tautomeric equilibrium with the 6-nitro-1H-benzimidazole isomer due to prototropic tautomerism. This is often denoted as 5(6)-nitro-1H-benzimidazole.

In the case of N1-substituted benzimidazoles like this compound, this ambiguity is removed. If a substituent were present on the benzene ring, its position would be fixed relative to the N1-propyl group. For instance, a "1-propyl-5-nitro-1H-benzimidazole" would be a distinct and non-interconverting isomer from a "1-propyl-6-nitro-1H-benzimidazole." Therefore, the N1-substitution simplifies the potential isomeric landscape by fixing the tautomeric form of the imidazole ring.

Computational Chemistry and Theoretical Studies of 1 Propyl 1h Benzimidazole 2 Thiol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 1-propyl-1H-benzimidazole-2-thiol, DFT calculations, often using functionals like B3LYP with various basis sets, would typically be employed to determine several key properties.

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For other benzimidazole (B57391) derivatives, studies have successfully determined optimized bond lengths, bond angles, and dihedral angles. Such an analysis for this compound would identify the preferred spatial orientation of the propyl group relative to the benzimidazole ring system, but specific optimized coordinates and energy values are not documented in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org While FMO analyses are common for the benzimidazole scaffold, specific calculated energy values for the HOMO, LUMO, and the resultant energy gap for this compound have not been reported.

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity. DFT calculations can provide a theoretical value for the dipole moment, offering insights into the charge distribution across the molecule and its potential interactions with polar solvents and biological targets. For related N-alkyl benzimidazoles, these values have been computed, but a specific value for this compound is absent from the literature. mdpi.com

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. esisresearch.org This provides a detailed fingerprint of the molecule. Although the characteristic vibrational modes for benzimidazole rings are well-established, a specific theoretical vibrational spectrum and detailed mode assignments for this compound are not available.

¹H and ¹³C NMR Chemical Shift Prediction

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com Comparing these predicted shifts with experimental data is a powerful technique for structure verification. researchgate.net While the methodology is robust, specific predicted chemical shift values for the protons and carbons of this compound have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com These models are instrumental in drug discovery for predicting the activity of new compounds. Benzimidazole derivatives are frequently included in QSAR studies due to their wide range of biological activities. vjs.ac.vnnih.gov However, a review of the literature did not uncover any QSAR models that specifically include this compound as part of the training or test set, nor any that predict a specific biological activity for this compound.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. They are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of descriptors can be calculated to characterize its structural, electronic, and physicochemical properties. These descriptors are typically categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering the geometry or electronic structure. They include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size and shape. Examples include molecular surface area, volume, and moments of inertia.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges.

Physicochemical Descriptors: These relate to the physicochemical properties of the compound, such as logP (octanol-water partition coefficient), molar refractivity, and polarizability.

The derivation of these descriptors for this compound would involve using specialized computational chemistry software. The following interactive table provides examples of molecular descriptors that would be calculated for this compound.

| Descriptor Category | Descriptor Name | Typical Calculated Value Range/Unit | Significance |

| Constitutional | Molecular Weight | 192.28 g/mol | Basic property, influences transport and distribution. |

| Constitutional | Atom Count | C: 10, H: 12, N: 2, S: 1 | Elemental composition of the molecule. |

| Topological | Wiener Index | Integer Value | Relates to the branching of the molecular structure. |

| Geometrical | Molecular Surface Area | Ų | Influences solubility and interactions with macromolecules. |

| Quantum-Chemical | HOMO Energy | eV | Relates to the electron-donating ability of the molecule. |

| Quantum-Chemical | LUMO Energy | eV | Relates to the electron-accepting ability of the molecule. |

| Physicochemical | logP | Dimensionless | Indicates the lipophilicity of the molecule. |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the molecular descriptors of a series of compounds with their biological activities. While specific QSAR models for this compound are not extensively documented in publicly available literature, the general methodology for developing such models is well-established and can be applied to this compound and its analogs.

The development process typically involves the following steps:

Data Set Collection: A dataset of benzimidazole derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For instance, studies on other benzimidazole derivatives have successfully employed QSAR models to predict their activities as inhibitors of various enzymes. mdpi.com These models often highlight the importance of specific steric, electronic, and hydrophobic features for biological activity. Such models can be instrumental in the virtual screening of new, more potent derivatives of this compound. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex.

Binding Mode Analysis with Biological Macromolecules

Molecular docking studies predict the preferred orientation of a ligand when bound to a target molecule. For this compound and its derivatives, docking has been used to investigate their interactions with various biological targets. For example, in studies involving other benzimidazole compounds, docking has been employed to understand their inhibitory mechanism against enzymes like α-glucosidase and beta-tubulin. nih.govsemanticscholar.org

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-π Stacking)

The stability of the ligand-target complex is determined by a network of intermolecular interactions. Molecular docking and dynamics simulations can identify and characterize these interactions. For this compound, the key interactions would likely include:

Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring and the sulfur atom of the thiol group can act as hydrogen bond acceptors or donors, forming hydrogen bonds with polar amino acid residues in the active site of the target protein.

Hydrophobic Interactions: The propyl group and the benzene (B151609) ring of the benzimidazole moiety are hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic benzimidazole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Studies on related benzimidazole derivatives have demonstrated the importance of these interactions in their binding to various protein targets. semanticscholar.orgscispace.com For example, the benzimidazole ring system is a well-known pharmacophore that can engage in key interactions within a binding site. nih.gov The specific nature and strength of these interactions determine the binding affinity and specificity of this compound for its biological target.

Coordination Chemistry of 1 Propyl 1h Benzimidazole 2 Thiol and Its Derivatives

Ligand Properties of Benzimidazole-2-thiols in Metal Complexation

Benzimidazole-2-thiol derivatives, including the 1-propyl substituted variant, are classified as heterocyclic thiolates. These molecules are rich in electrons and possess multiple functional sites that can engage in coordination with metal ions, enabling them to act as either unidentate or bidentate ligands. scirp.org

A critical aspect of the ligand properties of 1-propyl-1H-benzimidazole-2-thiol is its existence in a tautomeric equilibrium between the thione (-NH-C=S) and thiol (-N=C-SH) forms. scirp.orgnih.gov Spectroscopic studies on the parent 2-mercaptobenzimidazole (B194830) and its derivatives consistently show a preference for the thione tautomer in both solid and solution states. researchgate.net This is further supported by the IUPAC name for the propyl derivative, which is formally 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione. sigmaaldrich.com

The coordination behavior is dictated by this equilibrium. The deprotonated thiol form provides a soft anionic sulfur donor, while the thione form offers a neutral sulfur donor and a nitrogen atom from the imidazole (B134444) ring as potential coordination sites. The specific form that participates in ligation depends on the reaction conditions and the nature of the metal ion.

The presence of both sulfur and nitrogen atoms allows for several coordination modes, making these ligands versatile for constructing various metal-organic architectures.

S-coordination: The exocyclic sulfur atom is a primary coordination site, acting as a soft donor that readily binds to soft metal ions like Cu(I) and Hg(II). nih.govresearchgate.net In this mode, the ligand is typically monodentate, coordinating solely through the sulfur atom. Crystal structures of copper(I) halide complexes with 2-mercaptobenzimidazole show the metal center coordinated by two ligand molecules via their sulfur atoms. nih.govresearchgate.net

N,S-Bidentate Coordination: The ligand can also act as a bidentate donor, coordinating through both the exocyclic sulfur and one of the imidazole nitrogen atoms. scirp.orgajol.info This chelation forms a stable five-membered ring with the metal center. This mode is often observed in complexes with transition metals like cobalt and nickel. ajol.info

Bridging Coordination: In polynuclear complexes, the benzimidazole-2-thiolate ligand can act as a bridge between two or more metal centers. This can occur through the sulfur atom bridging two metals or through a more complex arrangement where both nitrogen and sulfur atoms of a single ligand coordinate to different metal ions. acs.org This bridging capability is crucial for the formation of coordination polymers and extended networks. rsc.orghilarispublisher.com For instance, rhodium complexes have been reported where the benzimidazole-2-thiolate ligand bridges metal centers in both μ-(1:2κS) and μ-(1κN,2κS) coordination modes. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its parent compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of benzimidazole-2-thiol derivatives with various transition metals have been synthesized and studied.

Cobalt (Co) Complexes: Cobalt(II) complexes are often prepared by reacting a cobalt(II) salt, such as cobalt chloride, with the ligand in a solvent like ethanol (B145695). uobaghdad.edu.iqnveo.org For example, the synthesis of a cobalt complex with 2-(p-thiomethyl phenyl)benzimidazole involved refluxing the ligand with cobalt chloride in ethanol to yield a product with a proposed tetrahedral geometry. nveo.org Similarly, Co(II) complexes with Mannich bases derived from 2-mercaptobenzimidazole have been prepared, resulting in tetrahedral structures. ajol.info

Zinc (Zn) Complexes: Zinc(II) complexes are of significant interest due to their potential biological applications and roles in materials science. nih.govtsijournals.com A general method for synthesizing zinc coordination compounds involves dissolving the benzimidazole (B57391) derivative and a zinc salt (e.g., zinc chloride dihydrate) in ethanol and stirring the mixture at room temperature. nih.gov A mononuclear zinc(II) complex containing 2-benzimidazolethiol, [Zn(S-2-BIT)₃(O-SO₃)(CH₃OH)₂], was synthesized and structurally characterized, revealing a distorted tetrahedral geometry around the zinc atom. researchgate.net

A suite of analytical and spectroscopic techniques is employed to elucidate the structure, bonding, and properties of these metal complexes.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the molecular structure, including bond lengths, bond angles, and coordination geometry. researchgate.net For example, the crystal structure of bromidobis(2,3-dihydro-1H-1,3-benzodiazole-2-thione)copper(I), [CuBr(C₇H₆N₂S)₂], confirmed a mononuclear structure with the copper atom in a trigonal-planar arrangement, coordinated by two sulfur atoms from the ligands and one bromide ion. nih.govresearchgate.net The analysis of a zinc(II) complex, [Zn(S-2-BIT)₃(O-SO₃)(CH₃OH)₂], revealed a distorted tetrahedral arrangement around the metal center formed by three sulfur atoms and one oxygen atom. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic bands for N-H and C=S stretching. Upon complexation, shifts in these bands indicate coordination. For instance, a shift in the ν(C=S) band to a lower frequency suggests coordination through the sulfur atom. researchgate.net In rhenium complexes with 2-mercaptobenzimidazole, bands corresponding to Re=O, Re-O, and Re-S vibrations were identified. scirp.org

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides insights into the electronic structure and coordination geometry of the metal complexes. The spectra typically show bands corresponding to intra-ligand transitions as well as ligand-to-metal or metal-to-ligand charge transfer (CT) transitions, which are characteristic of the coordination environment. researchgate.netajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and confirm its structure upon complexation. ajol.info In the ¹³C NMR spectrum of the free ligand, the carbon of the C=S group typically appears around 167-168 ppm. orientjchem.org Changes in the chemical shifts of the benzimidazole ring protons and carbons upon coordination can provide information about the binding mode. nih.gov

Table 1: Summary of Spectroscopic Data for 2-Mercaptobenzimidazole and its Metal Complexes

| Technique | Compound/Complex | Key Observations | Reference |

|---|---|---|---|

| IR | Free 2-Mercaptobenzimidazole (Bimz) | N-H stretching band at 3115 cm⁻¹; C=S (thioamide) bands. | scirp.org |

| IR | [ReO₂(Bimz)(H₂O)₂] | Shift in N-H and C=S bands; Appearance of cis-O=Re=O bands at 908 and 843 cm⁻¹. | scirp.org |

| ¹³C NMR | Free 2-Mercaptobenzimidazole | C=S signal at ~167.12 ppm. | orientjchem.org |

| ¹³C NMR | [CuBr(Bimz)₂] | C=S signal shifts upfield upon coordination. | nih.gov |

| UV-Vis | Co(II) complex with Bimz derivative | Bands indicative of a tetrahedral geometry. | ajol.info |

Applications of Coordination Compounds in Catalysis and Materials Science

While specific applications for complexes of this compound are not extensively documented, the broader class of benzimidazole-metal complexes shows significant promise in catalysis and materials science.

Catalysis: Metal complexes derived from benzimidazole ligands have demonstrated catalytic activity in a variety of organic transformations. researchgate.netbohrium.com These include oxidation reactions, epoxidation, and cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netarabjchem.org The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalyst's activity and selectivity.

Materials Science: The ability of benzimidazole-2-thiol ligands to act as bridging units is exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orghilarispublisher.com These materials have potential applications in gas storage, separation, and as sensors. nih.gov For example, a Zn(II) coordination polymer derived from a benzimidazole ligand has been used as a precursor to synthesize zinc oxide (ZnO) nanoparticles, which have applications in electronics and photocatalysis. tsijournals.com Furthermore, the chemisorption of 2-mercaptobenzimidazole on metal surfaces like copper can form polymeric films that improve the adhesion of epoxy resins, highlighting their use in materials protection and enhancement. rsc.org

Structure Activity Relationship Sar Studies of 1 Propyl 1h Benzimidazole 2 Thiol Derivatives

Impact of N1-Propyl Substitution on Biological Activity

The substituent at the N1 position of the benzimidazole (B57391) ring plays a critical role in modulating the biological activity of its derivatives. Studies have shown that the presence and nature of the substituent at this position can significantly influence the compound's efficacy as a therapeutic agent. nih.gov

Specifically for 1-propyl-1H-benzimidazole-2-thiol derivatives, the propyl group at the N1 position is a key feature. While direct SAR studies isolating the effect of the N1-propyl group in this specific thiol derivative are not extensively detailed in the provided results, the general principles from related benzimidazole structures highlight its importance. For example, in a series of benzimidazole-5-carbohydrazide derivatives, a 1-propyl substituent was part of a molecule that showed significant anti-inflammatory activity. jmpas.com

The following table summarizes the observed impact of N1-substitutions on the biological activities of various benzimidazole derivatives, providing a basis for understanding the role of the N1-propyl group.

| N1-Substituent | Biological Activity | Reference |

| Elongated side chains | Increased VEGFR-2 inhibitory activity | nih.gov |

| Phenylpropyl | Enhanced antiproliferative action | rsc.org |

| 1-Propyl | Part of a potent anti-inflammatory agent | jmpas.com |

These findings underscore the significance of the N1-substituent in the design of biologically active benzimidazole compounds. The propyl group in this compound likely contributes to a favorable balance of lipophilicity and steric properties that influence its interaction with biological targets.

Role of the Thiol Group at Position 2 in Activity Modulation

The thiol (-SH) group at the C2 position of the benzimidazole ring is a significant determinant of the biological activity of this compound and its derivatives. This functional group can participate in various interactions, including the formation of hydrogen bonds and metal chelation, which can be crucial for binding to biological targets. rsc.org

Recent studies have highlighted that the presence of a thiol group at the 2-position of the benzimidazole scaffold can enhance a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antibacterial, antioxidant, anticancer, and antiproliferative effects. scirp.org For example, a series of benzimidazole-2-thiol derivatives demonstrated antiradical, anti-acetylcholinesterase (AChE), and anti-butyrylcholinesterase (BChE) properties. mdpi.com

The thiol group can also serve as a versatile synthetic handle for further derivatization, allowing for the introduction of various pharmacophores to modulate the compound's activity. For instance, S-alkylation of 2-mercaptobenzimidazoles is a common strategy to produce derivatives with diverse biological activities. The synthesis of 2-thiomethyl-benzimidazole derivatives through N-alkylation of thiomethyl-1H-benzimidazole intermediates has been reported to yield compounds with antibacterial properties. scirp.org

The following table illustrates the influence of the 2-thiol group and its derivatives on biological outcomes.

| Modification at C2-Thiol | Observed Biological Activity | Reference |

| Unmodified Thiol | Antiradical, Anti-AChE, Anti-BChE | mdpi.com |

| Thiomethylation & N-alkylation | Antibacterial | scirp.org |

| Hydrazone formation | Anthelmintic, Antioxidant | unl.pt |

These examples demonstrate that the thiol group at position 2 is not merely a passive structural element but an active participant in the molecular interactions that govern the biological effects of these compounds. Its ability to be chemically modified provides a powerful tool for fine-tuning the pharmacological profile of this compound derivatives.

Influence of Substituents on the Benzene (B151609) Ring (Positions 4, 5, 6, 7) on Efficacy

Substituents on the benzene ring of the benzimidazole scaffold (positions 4, 5, 6, and 7) can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological efficacy. nih.govnih.gov The nature and position of these substituents are critical for optimizing the interaction with biological targets.

Studies on various benzimidazole derivatives have shown that both electron-donating and electron-withdrawing groups can modulate activity, and their effect is often position-dependent. For instance, in a series of benzimidazole derivatives evaluated as acetylcholinesterase inhibitors, a chloro substitution at the 5-position was found to be a potent feature. mdpi.com Conversely, another study suggested that substitution at the 5-position with either electron-withdrawing or electron-donating groups did not significantly influence the inhibitory activity against electric eel acetylcholinesterase (eeAChE). mdpi.com This highlights the complexity and target-specific nature of SAR.

In the context of anticancer activity, the introduction of larger substituents on the benzene ring of some benzimidazole derivatives was found to reduce their cytotoxic effects. nih.gov However, for other series, the presence of a 5-nitro group was part of the core structure of compounds with significant anticancer activity. nih.gov

The following table summarizes the effects of various substituents on the benzene ring on the biological activities of benzimidazole derivatives.

| Position | Substituent | Effect on Biological Activity | Reference |

| 5 | Chloro | Potent acetylcholinesterase inhibition | mdpi.com |

| 5 | Electron-donating/withdrawing | No significant influence on eeAChE inhibition in one study | mdpi.com |

| Benzene Ring | Larger substituents | Reduced cytotoxic activity in one series | nih.gov |

| 5 | Nitro | Part of potent anticancer agents | nih.gov |

| 5,6 | Dimethyl | Present in a compound with antimicrobial potential |

These findings underscore the importance of carefully considering the substitution pattern on the benzene ring when designing new this compound derivatives with desired therapeutic properties.

Correlating Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the physicochemical properties (molecular descriptors) of a series of compounds and their biological activities. biolscigroup.us These studies help in understanding the mechanism of action and in designing more potent molecules.

For benzimidazole derivatives, several QSAR studies have been conducted to identify the key molecular descriptors that govern their biological effects. For example, a QSAR study on a series of 2-thioarylalkyl-1H-benzimidazole derivatives with anthelmintic activity identified the dipole moment (μ), the energy of the Highest Occupied Molecular Orbital (EHOMO), and the smallest negative charge of the molecule (q-) as the most relevant quantum chemical descriptors. biolscigroup.us A good correlation was found between the experimental and theoretically predicted anthelmintic activities, indicating the robustness of the QSAR model. biolscigroup.us

In another study focusing on the UV-spectroscopic properties of benzimidazole derivatives, semiempirical quantum chemical methods were used to rationalize the influence of the nature and position of substituents on the absorption characteristics. science.gov Such studies, while not directly measuring biological activity, provide insights into the electronic properties that can be crucial for biological interactions.

The following table presents key molecular descriptors and their correlation with the biological activities of benzimidazole derivatives from a QSAR study.

| Molecular Descriptor | Correlation with Biological Activity | Reference |

| Dipole Moment (μ) | Responsible for anthelmintic activity | biolscigroup.us |

| Energy of HOMO (EHOMO) | Responsible for anthelmintic activity | biolscigroup.us |

| Smallest Negative Charge (q-) | Responsible for anthelmintic activity | biolscigroup.us |

These QSAR studies provide a powerful framework for the rational design of novel this compound derivatives. By calculating these molecular descriptors for new, unsynthesized compounds, it is possible to predict their biological activity and prioritize the synthesis of the most promising candidates.

Biological Activities and Mechanistic Investigations of 1 Propyl 1h Benzimidazole 2 Thiol and Analogues

Enzyme Inhibition Studies

The interaction of benzimidazole (B57391) derivatives with various enzymes is a key area of research, revealing pathways for potential treatments of diverse diseases, from diabetes to neurodegenerative disorders. researchgate.netbiointerfaceresearch.com

α-Glucosidase Inhibition for Anti-Diabetic Potential

Analogues of 1-propyl-1H-benzimidazole-2-thiol have demonstrated notable potential as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govnih.gov The results indicated that all tested compounds were potent inhibitors of the enzyme, with many exhibiting significantly greater activity than the standard anti-diabetic drug, acarbose. nih.gov The IC₅₀ values for these analogues ranged from 0.64 µM to 343.10 µM, compared to an IC₅₀ of 873.34 µM for acarbose. nih.gov This highlights the potential of the benzimidazole-2-thiol scaffold in developing new anti-diabetic agents. nih.govnih.gov

Interactive Table: α-Glucosidase Inhibition by Benzimidazole-2-thiol Analogues

| Compound Series | IC₅₀ Value Range (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | 0.64 - 343.10 | 873.34 ± 1.21 | nih.gov |

Cyclooxygenase (COX-1, COX-2) Inhibition for Anti-Inflammatory Effects

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary strategy for anti-inflammatory drugs. nih.gov Research into benzimidazole derivatives has shown their potential as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs. nih.govjmpas.com For instance, certain 2-phenyl substituted benzimidazoles have been evaluated for their inhibitory activity against both COX-1 and COX-2. d-nb.info One study on benzimidazole-5-carbohydrazides found that derivatives with chloro-phenyl substitutions exhibited significant COX-2 inhibition with an IC₅₀ value of 8.00 µM and demonstrated potent in vivo anti-inflammatory activity, surpassing the standard drug indomethacin (B1671933) in some cases. jmpas.com Another series of acetohydrazide-linked benzimidazoles also showed powerful COX-2 inhibition, with IC₅₀ values as low as 0.10 µM, which was more potent than the reference drug indomethacin (IC₅₀ 0.51 µM). jmpas.com

Interactive Table: COX-2 Inhibition by Benzimidazole Analogues

| Compound Series | IC₅₀ Value (µM) | Standard (Celecoxib) IC₅₀ (µM) | Reference |

| 4-((1-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine | 8.00 | - | jmpas.com |

| (E)-N'-(1-(4-chlorophenyl)ethylidene)-2-(2-(4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide | 0.10 | 0.05 | jmpas.com |

Epigenetic Target Inhibition (e.g., Histone Deacetylases, DNA Methyltransferases, MLL1)

Epigenetic dysregulation is a fundamental cause of cancer development, making epigenetic enzymes promising therapeutic targets. researchgate.net Benzimidazole derivatives have emerged as potent modulators of these enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). researchgate.net The flexible structure of benzimidazole allows it to interact with various epigenetic targets, offering a pathway to develop more targeted and less toxic cancer therapies. rsc.orgresearchgate.net For example, a benzimidazole derivative, compound 37j, which features a phenylpropyl substituent, was identified as an effective antagonist of the histone methyltransferase G9a with an IC₅₀ of 1.32 µM. nih.gov This inhibition led to autophagy in MCF-7 breast cancer cells. nih.gov The broad applicability of benzimidazoles in targeting epigenetic mechanisms underscores their potential in oncology. researchgate.net

Other Enzyme Interactions (e.g., Catalase, Acetylcholinesterase)

Catalase: Studies on melatonin (B1676174) analogue benzimidazole derivatives have explored their effects on antioxidant enzymes like catalase (CAT). tandfonline.comtandfonline.com In experiments using hydrogen peroxide-induced peroxidation in human erythrocytes, these benzimidazole compounds were shown to modulate catalase activity, pointing to their potential role in managing oxidative stress. tandfonline.comtandfonline.com

Acetylcholinesterase: The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. biointerfaceresearch.comnih.gov Numerous studies have identified benzimidazole derivatives as effective AChE inhibitors. nih.govphyschemres.org One study of benzimidazole-triazole hybrids found compounds that were potent AChE inhibitors, with Ki values as low as 24.8 nM, comparable to the reference drug donepezil. nih.gov Another series of benzimidazole-based thiazoles also showed significant inhibitory potential against both AChE and butyrylcholinesterase (BChE), with some compounds being more potent than donepezil. mdpi.com The IC₅₀ values for these thiazole (B1198619) derivatives ranged from 0.10 to 11.10 µM for AChE. mdpi.com

Interactive Table: Acetylcholinesterase (AChE) Inhibition by Benzimidazole Analogues

| Compound Series | IC₅₀ Value Range (µM) | Ki Value (nM) | Standard (Donepezil) IC₅₀ (µM) | Reference |

| Benzimidazole-based Thiazoles | 0.10 - 11.10 | - | 2.16 ± 0.12 | mdpi.com |

| Chloro-substituted Benzimidazole-triazole Hybrid | 0.0295 (29.5 nM) | 24.8 | 0.0218 (21.8 nM) | nih.gov |

Anticancer and Anti-Proliferative Activities

The antiproliferative and cytotoxic effects of benzimidazole derivatives against various cancer cell lines are well-documented, establishing this scaffold as a significant area of interest in cancer research. rsc.orgnih.gov

Cytotoxicity against Cancer Cell Lines (e.g., MCF7 Breast Cancer, HT-29 Colorectal Carcinoma)

Analogues of this compound have demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast) and HT-29 (colorectal).

In one study, N-substituted-2-amino-1H-benzimidazoles were evaluated for their cytotoxic effects. researchgate.net Specifically, 1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine showed indicative cytotoxic activity against the HT-29 cell line with an IC₅₀ value of 1.98 µM. researchgate.net

Other related structures, such as thiazolo[3,2-a]benzimidazol-3(2H)-ones, which are derived from benzimidazole-2-thiol, also exhibited selective and potent cytotoxicity against HT-29 cells, with IC₅₀ values as low as 0.035 µM and 0.050 µM. researchgate.net

Furthermore, hybrid molecules combining quinazolinone and benzimidazole scaffolds have been tested against both MCF-7 and HT-29 cell lines. juniperpublishers.com These hybrids displayed cytotoxic activity, with IC₅₀ values against both cell lines ranging from 25 to 80 µM for compounds with aliphatic substituents. juniperpublishers.com The continual development of such derivatives highlights the adaptability of the benzimidazole core in designing novel anticancer agents. rsc.orgnih.gov

Interactive Table: Cytotoxicity of Benzimidazole Analogues against Cancer Cell Lines

| Compound Series | Cell Line | IC₅₀ Value (µM) | Reference |

| 1-Methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | HT-29 | 1.98 | researchgate.net |

| Thiazolo[3,2-a]benzimidazolone (Compound 7) | HT-29 | 0.035 | researchgate.net |

| Thiazolo[3,2-a]benzimidazolone (Compound 11) | HT-29 | 0.050 | researchgate.net |

| Quinazolinone-benzimidazole Hybrids (Aliphatic series) | MCF-7 | 25 - 80 | juniperpublishers.com |

| Quinazolinone-benzimidazole Hybrids (Aliphatic series) | HT-29 | 25 - 80 | juniperpublishers.com |

Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Epigenetic Modulation)

The biological effects of many benzimidazole derivatives are rooted in their ability to interfere with fundamental cellular processes. Key mechanisms include the disruption of microtubule formation and the modulation of epigenetic pathways.

Tubulin Polymerization Inhibition

A primary mechanism of action for many benzimidazole compounds is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, these compounds can selectively halt cell proliferation, a characteristic exploited in anticancer and anthelmintic therapies.

Benzimidazole derivatives often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. sci-hub.se This leads to mitotic arrest and subsequent apoptosis (programmed cell death). For instance, studies on various 1H-benzimidazol-2-yl hydrazone analogues have confirmed their ability to modulate microtubule polymerization. sci-hub.sepreprints.org This inhibition is considered a key factor in their anthelmintic action, mirroring the mechanism of established benzimidazole anthelmintics. sci-hub.seunl.pt

Research has highlighted specific structural features that enhance this activity. For example, a compound featuring a methyl group on the benzimidazole ring and a colchicine-like fragment in its hydrazone chain demonstrated a significant reduction in the rate of tubulin polymerization. preprints.org Similarly, mechanistic studies of 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol, an analogue, suggest its mode of action is the inhibition of β-tubulin polymerization. vulcanchem.com

Interactive Table: Tubulin Polymerization Inhibition by Benzimidazole Analogues

| Compound/Analogue Type | Observation | Key Finding | Reference(s) |

| 1H-Benzimidazol-2-yl hydrazones | Modulate microtubule polymerization in vitro. | Anthelmintic action is mediated through inhibition of tubulin polymerization. | sci-hub.se |

| 1H-Benzimidazol-2-yl hydrazone with methyl group and colchicine-like fragment | Exhibited the most significant reduction of the tubulin polymerization rate among tested compounds. | Specific substitutions enhance tubulin interaction. | preprints.org |

| 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol | Inhibits microtubule formation. | Mechanism suggested to be inhibition of β-tubulin polymerization. | vulcanchem.com |

| 2-[(1-methylpropyl)dithio]-1H-imidazole | Caused loss of microtubule structure and inhibited tubulin polymerization in cell-free assays. | Acts through the oxidation of cysteine residues in tubulin. | nih.gov |

Epigenetic Modulation

Epigenetic dysregulation, which involves heritable changes in gene expression without altering the DNA sequence, is a major factor in cancer development. researchgate.net Benzimidazole derivatives have emerged as potent modulators of epigenetic targets, such as DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases (HMTs). researchgate.net

Certain analogues have been identified as effective inhibitors of specific epigenetic enzymes. For example, a derivative containing a phenylpropyl substituent attached to the nitrogen atom of the 1H-benzimidazole was found to be an effective antagonist of the histone methyltransferase G9a (IC₅₀ = 1.32 μM). nih.govrsc.org This inhibition led to autophagy and apoptosis in breast cancer cells, highlighting the therapeutic potential of targeting epigenetic pathways with benzimidazole-based compounds. nih.govrsc.org

Anthelmintic Activity

Parasitic infections caused by helminths affect a significant portion of the global population. sci-hub.se The benzimidazole class, including widely used drugs like albendazole (B1665689) and mebendazole, has been a mainstay of anthelmintic treatment for decades. wjpls.orgchemrxiv.org Their primary mechanism involves inhibiting the tubulin polymerization of the parasite, which is more sensitive to these agents than mammalian tubulin.

Research into new benzimidazole derivatives continues to yield compounds with potent anthelmintic properties. In one study, newly synthesized 1H-benzimidazol-2-yl hydrazones were tested in vitro against muscle larvae of Trichinella spiralis. sci-hub.se Two compounds, 2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone and its 5(6)-methyl substituted analogue, demonstrated the strongest activity, achieving 100% efficacy after a 24-hour incubation period. sci-hub.se This activity was directly linked to their ability to inhibit tubulin polymerization. sci-hub.seunl.pt

Another study highlighted that newly synthesized 1H-benzimidazole-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties were more active against T. spiralis larvae at tested concentrations than the clinically used drugs albendazole and ivermectin. unl.pt

Interactive Table: Anthelmintic Activity of Benzimidazole Analogues

| Compound/Analogue | Target Organism | Activity | Reference(s) |

| 2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone | Trichinella spiralis (muscle larvae) | 100% efficacy after 24h incubation. | sci-hub.se |

| 2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone | Trichinella spiralis (muscle larvae) | 100% efficacy after 24h incubation. | sci-hub.se |

| 1H-benzimidazole-2-yl hydrazones with hydroxyphenyl/methoxyphenyl moieties | Trichinella spiralis (larvae) | More active than albendazole and ivermectin at tested concentrations. | unl.pt |

| 2-((1H-benzimidazol-2-yl)thio)-1-(piperazin-1-yl)ethan-1-one derivatives | Trichinella spiralis | Showed strong in vitro anthelmintic activity, higher than albendazole. | chemrxiv.org |

Antiviral Activity

The broad biological profile of benzimidazoles extends to antiviral activity against a range of viruses. rsc.orgnih.gov Derivatives have been developed and tested against numerous viral families, including both RNA and DNA viruses.

One extensive study evaluated forty-three 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles for their antiviral properties. nih.gov Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ (half-maximal effective concentration) values as low as 20 nM. nih.gov Some derivatives also displayed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov

Further research into (thio)semicarbazone-based benzimidazoles identified compounds with dual inhibitory effects against influenza A virus and human coronavirus, with EC₅₀ values in the 25–86 µM range. mdpi.com Notably, this study reported the first benzimidazole derivatives active against a coronavirus. mdpi.com

Interactive Table: Antiviral Activity of Benzimidazole Analogues

| Compound/Analogue Type | Virus | Activity (EC₅₀ / IC₅₀) | Reference(s) |

| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | As low as 20 nM | nih.gov |

| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), Coxsackie Virus B2 (CVB2) | Moderately active | nih.gov |

| 5-(thio)semicarbazone and 5-hydrazone benzimidazoles | Influenza A virus, Human coronavirus | EC₅₀ = 25–86 µM | mdpi.com |

| Benzimidazole derivative 29 | HIV-1 | IC₅₀ = 3.45 nM | rsc.org |

| Benzimidazole derivative 31 | HIV-1 and HIV-2 | EC₅₀ = 1.15 μg/mL | rsc.org |

| Benzimidazole derivative 39 | Lassa virus (LASV GP) pseudotypes | EC₅₀ = 1.1 nM | rsc.org |

Potential Applications Beyond Medicinal Chemistry

Corrosion Inhibition

The protection of metals from degradation due to chemical or electrochemical reactions with their environment is a critical industrial endeavor. Benzimidazole (B57391) and its derivatives are a well-established class of organic corrosion inhibitors, particularly for steel in acidic and neutral environments. Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which can facilitate adsorption onto metal surfaces.

The proposed mechanism for the corrosion-inhibiting action of benzimidazole derivatives involves the formation of a protective film on the metal. This film can be formed through:

Adsorption: The lone pair of electrons on the nitrogen and sulfur atoms, as well as the pi-electrons of the benzene (B151609) ring, can coordinate with the vacant d-orbitals of the metal, leading to the formation of a coordinate bond.

Film Formation: The adsorbed molecules can form a barrier layer that isolates the metal from the corrosive medium.

Table 1: Hypothetical Research Data on Corrosion Inhibition

As no specific research data is available for 1-propyl-1H-benzimidazole-2-thiol, the following table is presented as a template for how such data would be typically organized. The values are purely illustrative and not based on actual experimental results.

| Metal/Alloy | Corrosive Medium | Inhibitor Concentration (M) | Inhibition Efficiency (%) | Technique |

| Mild Steel | 1 M HCl | Data not available | Data not available | Weight Loss |

| Mild Steel | 1 M HCl | Data not available | Data not available | Potentiodynamic Polarization |

| Copper | 0.5 M H₂SO₄ | Data not available | Data not available | Electrochemical Impedance Spectroscopy |

Material Science Applications (e.g., Rubber Antioxidants)

The benzimidazole scaffold is also recognized for its antioxidant properties, which are valuable in preventing the degradation of polymeric materials, such as rubber, that are susceptible to oxidation by atmospheric oxygen and ozone. The mechanism of antioxidant action for benzimidazole derivatives generally involves the scavenging of free radicals that initiate the degradation process.

The thiol (-SH) group in this compound is of particular interest for rubber technology. Mercaptobenzimidazoles are known to function as effective antioxidants in various rubber formulations, including natural rubber and synthetic rubbers like SBR and NBR. They can protect against thermal oxidation and degradation induced by metal ions.

Despite the known utility of the mercaptobenzimidazole moiety, specific performance data for this compound as a rubber antioxidant is not documented in available research. Factors such as its volatility, solubility in the rubber matrix, and potential for synergistic effects with other additives would need to be experimentally determined to assess its viability as a commercial antioxidant.

Table 2: Illustrative Performance Data for a Rubber Antioxidant

This table illustrates the type of data that would be necessary to evaluate the performance of this compound as a rubber antioxidant. The data presented here is for illustrative purposes only.

| Rubber Type | Test Parameter | Control (No Antioxidant) | With this compound |

| Natural Rubber | Tensile Strength after Aging (MPa) | Data not available | Data not available |

| Natural Rubber | Elongation at Break after Aging (%) | Data not available | Data not available |

| SBR | Change in Hardness after Aging (Shore A) | Data not available | Data not available |

Q & A

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P1 | |

| Bond length (C-S) | 1.68 Å | |

| Torsional angle (C-N) | 178.5° |

Q. Table 2. Common Byproducts in Synthesis

| Byproduct | Mitigation Strategy |

|---|---|

| Di-alkylated species | Reduce alkylation time |

| Oxidized disulfide | Use N₂ atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.